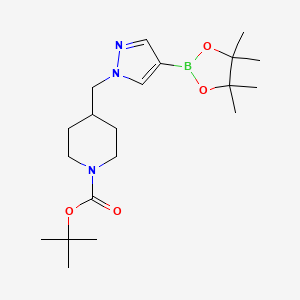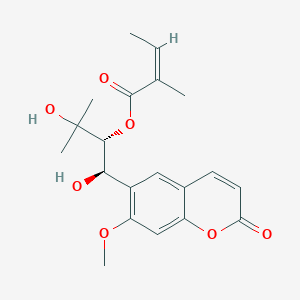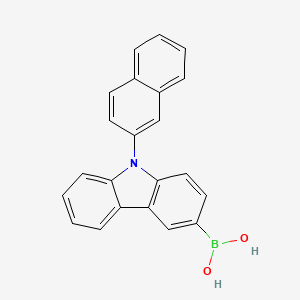
(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid
Vue d'ensemble
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in synthetic chemistry and their importance in the Suzuki-Miyaura coupling . Boronic acids are increasingly being seen in approved drugs .
Molecular Structure Analysis
The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two carbon atoms. The boronic acid moiety has become a very important functional group in synthetic chemistry .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They are mild electrophiles and are investigated as reversible covalent inhibitors . They are also involved in various transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Applications De Recherche Scientifique
OLED Materials
A study by Park et al. (2010) explored the use of compounds similar to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid in the context of blue-emitting materials for organic light-emitting diodes (OLEDs). These materials, synthesized through the Suzuki cross-coupling reaction, showed promise in OLED applications due to their high external quantum efficiency and electroluminescent (EL) properties (Park et al., 2010).
C-H Bond Arylation
Reddy et al. (2016) described an efficient ruthenium-catalyzed C-H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole, using boronic acids like the one . This methodology demonstrated high site-selectivity and tolerance for different functional groups, yielding desired products in moderate to good yields (Reddy et al., 2016).
Electropolymerization and Spectroelectrochemical Behaviour
Rybakiewicz et al. (2020) synthesized a compound similar to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid, which displayed notable redox properties, including reduction and oxidation potentials. This study highlighted the potential of such compounds in electropolymerization, yielding low band gap polymers suitable for applications in electronics (Rybakiewicz et al., 2020).
Hydroxydeboronation Reaction
Rault et al. (2007) investigated the hydroxydeboronation of N-protected carbazol-3-yl-boronic acid derivatives, like the compound , under mild conditions. This process efficiently produced 3-hydroxycarbazoles, suggesting the usefulness of such reactions in synthesizing new analogs of anticancer agents (Rault et al., 2007).
Polymer Light-Emitting Diodes
Tang et al. (2014) synthesized a novel organic compound structurally related to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid, used as an ancillary ligand in heteroleptic iridium(III) complexes. These complexes were applied in polymer light-emitting diodes (PLEDs), demonstrating high thermal stability and good electroluminescent performance (Tang et al., 2014).
Mécanisme D'action
The mechanism of action of boronic acids is largely dependent on their specific structure and the reactions they are involved in. For example, in the realm of chemosensors, receptors based on o-aminomethylphenylboronic acids turn on emission and whether their structures possess N−B bonds when binding vicinal diols have seen a variety of postulates .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(9-naphthalen-2-ylcarbazol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCFLBYPCPLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133057-98-3 | |
| Record name | [9-(Naphthalen-2-yl)-9H-carbazol-3-yl]boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



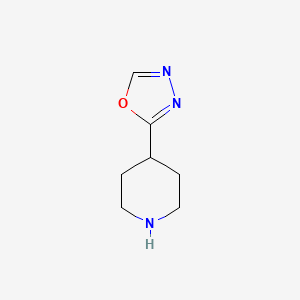
![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
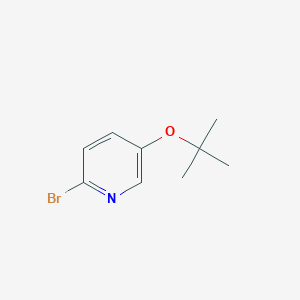
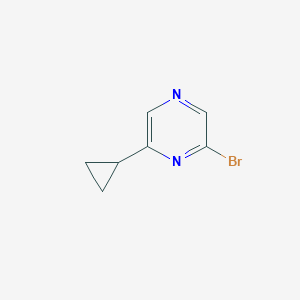
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)
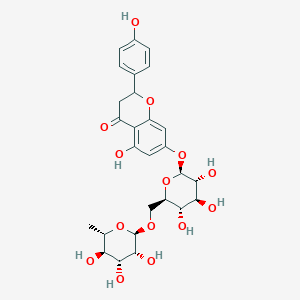
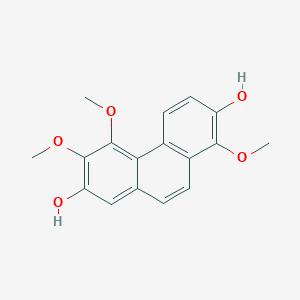
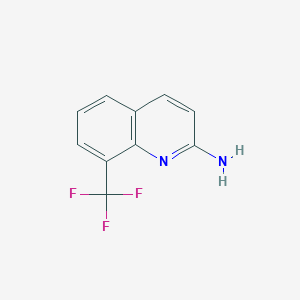

![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
